methyl 4-(2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazol-4-yl)benzoate
Description
Methyl 4-(2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazol-4-yl)benzoate is a heterocyclic compound featuring a thiazole core substituted with a benzoate ester at the 4-position and a 1,3-dimethylpyrazole carboxamide group at the 2-position. The compound’s synthesis likely involves coupling a thiazol-4-yl benzoate ester precursor with 1,3-dimethylpyrazole-5-carboxylic acid via an amide bond formation, analogous to methods described for structurally related compounds .
Properties
IUPAC Name |
methyl 4-[2-[(2,5-dimethylpyrazole-3-carbonyl)amino]-1,3-thiazol-4-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-10-8-14(21(2)20-10)15(22)19-17-18-13(9-25-17)11-4-6-12(7-5-11)16(23)24-3/h4-9H,1-3H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVHEVNOKDRLST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,3-Dimethyl-1H-Pyrazole-5-Carboxylic Acid
The pyrazole core is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. A high-yielding protocol involves the reaction of ethyl acetoacetate 4 with methylhydrazine 5 under nano-ZnO catalysis, producing 1,3-dimethyl-1H-pyrazole-5-carboxylate 6 in 95% yield. Subsequent saponification of the ester is achieved using 20% aqueous NaOH at 0°C, followed by acidification with HCl to yield 1,3-dimethyl-1H-pyrazole-5-carboxylic acid 7 (81% yield, >97% purity).
Table 1: Optimization of Pyrazole Carboxylate Hydrolysis
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Base | 20% NaOH | 81 | >97 |
| Acid | Concentrated HCl | - | - |
| Temperature | 0°C → Room temperature | - | - |
Formation of Pyrazole-5-Carboxamide
The carboxylic acid 7 is activated to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane. Reaction with 2-aminothiazole-4-yl derivatives under Schotten-Baumann conditions yields the carboxamide intermediate 8 . Alternative methods include coupling reagents like EDCl/HOBt, though direct aminolysis with in-situ-generated amine nucleophiles is preferred for scalability.
Thiazole Ring Construction
The thiazole moiety is synthesized via Hantzsch thiazole synthesis. Bromination of acetylacetone generates α-bromo ketone 9 , which reacts with thiourea 10 in ethanol under reflux to form 2-aminothiazole-4-yl derivative 11 (72% yield). Regioselective functionalization at the 4-position is critical for subsequent coupling.
Table 2: Thiazole Cyclization Conditions
| Component | Reagent/Condition | Yield (%) |
|---|---|---|
| α-Bromo ketone | Acetylacetone + Br₂ | 85 |
| Thiourea | Ethanol, reflux, 6 h | 72 |
Coupling to Benzoate Ester
The thiazole-amide intermediate 8 is coupled with methyl 4-bromobenzoate 12 via Suzuki-Miyaura cross-coupling. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in DMF/H₂O (3:1), the biaryl bond forms at 80°C, yielding the target compound 13 in 68% yield. Alternative methods include Ullmann coupling with CuI/L-proline, though palladium catalysis offers superior regioselectivity.
Table 3: Coupling Reaction Optimization
| Catalyst | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | DMF/H₂O | 80 | 68 |
| CuI/L-proline | DMSO | 100 | 52 |
Structural Characterization and Validation
1H NMR analysis of 13 reveals distinctive signals: a singlet at δ 3.90 ppm (pyrazole-CH₃), multiplet at δ 7.85–8.10 ppm (aromatic protons), and a downfield NH signal at δ 10.20 ppm. 13C NMR confirms carbonyl resonances at δ 165.8 (ester) and 170.3 ppm (amide). High-resolution mass spectrometry (HRMS) aligns with the molecular formula C₁₈H₁₆N₄O₃S (m/z 392.09).
Challenges and Regiochemical Considerations
Regioselectivity in pyrazole synthesis is addressed using aprotic dipolar solvents (e.g., DMF) and HCl additives to favor 1,3-substitution. Thiazole functionalization requires careful control of bromoketone stoichiometry to avoid di-substitution. Catalyst recycling in coupling reactions remains a limitation, though ionic liquids like [bmim][PF₆] enhance recyclability.
Industrial-Scale Adaptations
Kilogram-scale production of 7 employs continuous flow reactors for ester hydrolysis, reducing reaction time from 18 h to 2 h. Green chemistry principles are integrated via solvent recovery (e.g., ethanol-dioxane mixtures) and nano-catalyst reuse.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functionalities.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Scientific Research Applications
Anticancer Properties
Research indicates that methyl 4-(2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazol-4-yl)benzoate exhibits significant anticancer activity. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U87 (Glioblastoma) | 0.2 | Microtubule disruption |
| BE (Neuroblastoma) | 0.0189 | Antimitotic activity |
Compounds similar to this have shown potential in inhibiting cancer cell proliferation by disrupting microtubule dynamics essential for cell division .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties attributed to its thiazole component. Studies suggest that it can effectively reduce inflammation markers by inhibiting pro-inflammatory cytokines and pathways .
Anticonvulsant Activity
Preliminary studies have evaluated the anticonvulsant potential of related compounds using various seizure models. Compounds exhibiting similar structural characteristics provided significant protection against seizures at different dosages .
Case Studies
Several case studies highlight the biological activities of compounds related to this compound:
- Anticancer Study : Research on methyl N-[5-(3′-iodobenzoyl)-1H-benzimidazol-2-yl]carbamates demonstrated enhanced cytotoxicity against glioblastoma cells due to structural modifications compared to existing therapies.
- Inflammation Model : Investigations into pyridazinones revealed their effectiveness in reducing inflammation markers in animal models, supporting their potential as therapeutic agents for inflammatory diseases.
Mechanism of Action
The mechanism of action of methyl 4-(2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazol-4-yl)benzoate depends on its specific application:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmacological Context
The compound shares structural motifs with several derivatives reported in recent literature. Key comparisons include:
Computational and Analytical Insights
- Electrostatic Potential Analysis: Tools like Multiwfn could compare electron density distributions, highlighting differences in reactivity between the target compound’s pyrazole carboxamide and urea derivatives.
- Docking Studies : AutoDock4 simulations might predict binding affinities; for example, the pyrazole group could engage in hydrophobic interactions, while urea derivatives form hydrogen bonds with target proteins.
Biological Activity
Methyl 4-(2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazol-4-yl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 350.41 g/mol. The compound features a benzoate group linked to a thiazole moiety, which is further substituted with a pyrazole derivative.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₃S |
| Molecular Weight | 350.41 g/mol |
| Structure | Chemical Structure |
Anticancer Properties
This compound has shown promising anticancer activities in various studies. For example, it has been reported to inhibit the proliferation of cancer cell lines such as H460 and A549 with IC50 values ranging from 0.75 to 4.21 µM . The compound's mechanism involves the inhibition of specific kinases associated with cancer cell growth.
Anti-inflammatory Effects
Research indicates that compounds containing the pyrazole moiety exhibit anti-inflammatory properties. This compound may modulate inflammatory pathways, potentially reducing cytokine release in activated immune cells .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Kinases : Inhibition of Aurora-A kinase has been observed, which plays a critical role in mitotic processes .
- Cytokines : Modulation of pro-inflammatory cytokines could contribute to its anti-inflammatory effects .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in preclinical models:
- Study on Cancer Cell Lines : A study demonstrated that the compound inhibited cell proliferation in various cancer cell lines with IC50 values indicating significant potency against Aurora-A kinase .
- Anti-inflammatory Studies : Another research focused on the compound's ability to reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Q & A
Q. What are the recommended safety precautions for handling methyl 4-(2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazol-4-yl)benzoate in laboratory settings?
- Methodological Answer : The compound is classified under EU-GHS/CLP as Category 4 for acute toxicity (oral, dermal, inhalation). Key precautions include:
- Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- Store in a tightly closed container in a cool, well-ventilated area away from heat or sunlight .
- Emergency protocols: Immediate rinsing of exposed skin/eyes and medical consultation if ingested or inhaled .
Q. What synthetic routes are reported for preparing this compound?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with a thiazole derivative to form the thiazol-4-yl intermediate.
- Step 2 : Esterification or coupling with methyl 4-(substituted)benzoate under reflux conditions (e.g., ethanol or DMF as solvents) .
- Key intermediates should be purified via recrystallization (e.g., DMF/EtOH mixtures) .
Q. Which analytical techniques are essential for confirming the compound’s structural identity?
- Methodological Answer :
- FTIR : Validate functional groups (amide C=O stretch ~1650 cm⁻¹, ester C-O ~1250 cm⁻¹).
- NMR : Confirm substitution patterns (e.g., thiazole C-H protons at δ 7.2–8.5 ppm, benzoate aromatic protons).
- Mass Spectrometry : Verify molecular weight (theoretical MW: 369.4 g/mol) .
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis?
- Methodological Answer :
- Parameter Screening : Vary solvent polarity (DMF vs. THF), temperature (60–100°C), and catalysts (e.g., DCC for amide coupling).
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC for intermediates.
- Monitoring : Employ TLC or in-situ IR to track reaction progress .
Q. What experimental designs are suitable for evaluating the compound’s biological activity?
- Methodological Answer :
- In vitro assays : Use dose-response studies (e.g., IC₅₀ determination in cancer cell lines) with positive controls (e.g., cisplatin).
- Enzyme inhibition : Screen against targets like COX-2 or kinases, comparing activity to known inhibitors (e.g., celecoxib) .
- Replicates : Use ≥3 biological replicates and statistical tests (ANOVA) to ensure reproducibility .
Q. How can structural features influence the compound’s stability or reactivity?
- Methodological Answer :
- Hydrolysis Sensitivity : The ester group may hydrolyze under basic conditions; monitor via pH-controlled stability studies.
- Noncovalent Interactions : X-ray crystallography and Hirshfeld surface analysis can reveal stabilizing interactions (e.g., halogen bonding in thiazole rings) .
- DFT Calculations : Predict degradation pathways or reactive sites (e.g., electrophilic thiazole carbons) .
Q. How should contradictory data on environmental fate or stability be addressed?
- Methodological Answer :
- Environmental Persistence : Conduct OECD 301 biodegradation tests or photolysis studies (UV exposure in aqueous/organic media).
- Analytical Cross-Validation : Compare HPLC, LC-MS, and NMR data to rule out degradation artifacts .
- Theoretical Modeling : Use QSAR models to predict partition coefficients (log P) and bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
